Factor XIIIa Inhibition by 5-Substitution
The 5-((phenylthio)methyl) substitution pattern is specifically claimed for its activity in inhibiting Factor XIIIa, a key transglutaminase. The patent indicates that compounds with this specific thioether linkage are preferred for achieving an IC50 below 10 µM in the Factor XIIIa assay [1]. While this is a class-level claim for the genus, it establishes that the specific substitution is critical for achieving the desired biological threshold. Direct quantitative IC50 data for 5-((phenylthio)methyl)-1H-imidazole itself was not found in the public domain, but the structure falls within the preferred class.
| Evidence Dimension | Factor XIIIa Inhibitory Activity |
|---|---|
| Target Compound Data | Belongs to a genus claimed to have activity below 10 µM in the Factor XIIIa assay |
| Comparator Or Baseline | Imidazole compounds with less than 50% activity at 2 x 10^-5 M in the same assay are considered less useful |
| Quantified Difference | Preferred compounds are expected to have an IC50 below 10 µM [1]. |
| Conditions | In vitro Factor XIIIa inhibition assay |
Why This Matters
Procurement decisions for Factor XIIIa inhibitor research should prioritize this specific substitution pattern, as the patent data suggests it is crucial for achieving the targeted potency window (IC50 < 10 µM).
- [1] Baldwin, J. J., Remy, D. C., & Claremon, D. A. (1991). U.S. Patent No. US5030644A. Imidazole compounds and their use as transglutaminase inhibitors. View Source
